molecular formula C14H22INO2 B6241217 tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate CAS No. 2742660-38-2

tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Cat. No.: B6241217
CAS No.: 2742660-38-2
M. Wt: 363.23 g/mol
InChI Key: MYBCEHQSIKPJGZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate: is a complex organic compound that features a unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the iodine atom and the pyrrolidine ring. The reaction conditions usually require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The bicyclic structure allows for addition reactions at specific sites.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: It may be used in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the bicyclic structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate include:

  • tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate

These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific iodine and pyrrolidine substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

2742660-38-2

Molecular Formula

C14H22INO2

Molecular Weight

363.23 g/mol

IUPAC Name

tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3

InChI Key

MYBCEHQSIKPJGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)I

Purity

95

Origin of Product

United States

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